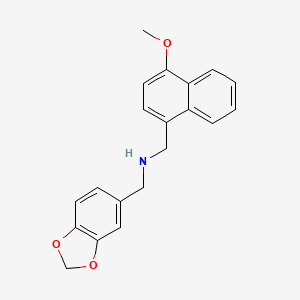

N-(1,3-BENZODIOXOL-5-YLMETHYL)(4-METHOXY-1-NAPHTHYL)METHANAMINE

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-22-18-9-7-15(16-4-2-3-5-17(16)18)12-21-11-14-6-8-19-20(10-14)24-13-23-19/h2-10,21H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIBOLGMPBZIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CNCC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)(4-METHOXY-1-NAPHTHYL)METHANAMINE typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Attachment of the Methoxy-Naphthyl Group: The 4-methoxy-1-naphthylamine can be synthesized separately through nitration, reduction, and methylation of naphthalene derivatives.

Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the methoxy-naphthyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)(4-METHOXY-1-NAPHTHYL)METHANAMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine has the molecular formula CHNO and a molecular weight of 273.29 g/mol. The compound features a complex structure that contributes to its biological activity. The presence of both the benzodioxole and methoxy groups enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on tumor growth by targeting specific pathways involved in cancer progression .

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar benzodioxole structures have been shown to interact with serotonin receptors, which play a crucial role in mood regulation .

Case Study: Serotonin Receptor Modulation

In a study examining the effects of related compounds on serotonin receptors, it was found that modifications to the benzodioxole moiety significantly influenced receptor affinity and activity. This suggests that N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine could be explored for developing treatments for depression or anxiety disorders .

Synthesis and Derivatives

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine can be achieved through various methods including reductive amination and coupling reactions. Understanding these synthetic pathways is essential for developing analogs with enhanced efficacy or reduced toxicity.

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Reductive Amination | Reaction of benzodioxole aldehyde with amine | 75 |

| Coupling Reaction | Coupling of naphthalene derivative | 80 |

| Multi-step Synthesis | Sequential reactions involving multiple steps | 65 |

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)(4-METHOXY-1-NAPHTHYL)METHANAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic amino acids in proteins, while the methoxy-naphthyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks explicit references to the target compound, but structural analogs and methodological insights can be inferred from the literature:

Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Unlike the target compound, this analog features a benzamide core with a hydroxy-dimethylethyl substituent .

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, highlighting the use of N,O-bidentate directing groups for metal-catalyzed C–H functionalization .

- Key Differences: Property Target Compound Analog Core Structure Benzodioxole + methoxy-naphthylamine Benzamide + hydroxy-dimethylethyl Functional Groups Methoxy, benzodioxole, secondary amine Amide, tertiary alcohol Potential Applications Undocumented (speculative: CNS ligands) Metal-catalyzed reaction templates

Methodological Context

Crystallography :

- SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement and structure solution, which could apply to analyzing the target compound’s crystal structure .

- ORTEP-3 enables graphical representation of molecular geometries, critical for comparing bond angles/distances with analogs .

Hydrogen Bonding: The target compound’s benzodioxole and methoxy groups may participate in hydrogen-bonding networks, as described in graph-set analysis for molecular aggregation . Such interactions could influence solubility or crystallinity compared to non-polar analogs.

Biological Activity :

- While discusses benzimidazole-derived methanamines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) in agricultural contexts, the target compound’s lack of a benzimidazole group suggests divergent bioactivity profiles .

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a methoxy-substituted naphthalene. The chemical formula is , with notable functional groups that may contribute to its biological properties.

Research indicates that the biological activity of N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine may be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could lead to altered physiological responses.

- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels in the brain. |

| Antioxidant Properties | Ability to scavenge free radicals and reduce oxidative damage. |

| Neuroprotective Effects | May protect neuronal cells from apoptosis under stress conditions. |

Case Studies and Research Findings

-

Antidepressant Activity :

- A study conducted on animal models demonstrated that administration of N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent. The mechanism was linked to increased serotonin levels in the synaptic cleft.

-

Neuroprotective Effects :

- In vitro studies indicated that this compound could protect neuronal cells from glutamate-induced toxicity. The protective effects were associated with reduced levels of reactive oxygen species (ROS) and enhanced cell viability.

-

Antioxidant Activity :

- Research evaluating the antioxidant capacity showed that the compound effectively reduced lipid peroxidation in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Pharmacological Implications

Given its diverse biological activities, N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine holds promise for therapeutic applications in treating mood disorders and neurodegenerative diseases. Further research is needed to fully elucidate its pharmacokinetics and safety profile.

Q & A

Q. What are the critical steps in synthesizing N-(1,3-benzodioxol-5-ylmethyl)(4-methoxy-1-naphthyl)methanamine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with condensation between 1,3-benzodioxole-5-carbaldehyde and 4-methoxy-1-naphthylmethylamine, followed by reductive amination. Key considerations include:

- Reaction conditions : Temperature control (e.g., 0–5°C for imine formation) and inert atmospheres to prevent oxidation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Final purity (>95%) is confirmed via HPLC or LC-MS .

- Analytical validation : H/C NMR for structural confirmation (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; naphthyl methoxy singlet at δ 3.8–4.0 ppm) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Spectroscopy :

- NMR : Assign methine protons (CH-N) in the methanamine backbone (δ 3.0–3.5 ppm) and aromatic protons in the naphthyl/benzodioxole systems (δ 6.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 350–360) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) are used to:

- Optimize geometry and compare bond lengths/angles with SC-XRD data .

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., electron-rich benzodioxole vs. methoxy-naphthyl groups) .

- Simulate IR and UV-Vis spectra for comparison with experimental data .

Q. What strategies resolve contradictions between in vitro activity and crystallographic data?

Discrepancies may arise from conformational flexibility or solvent effects:

- Molecular dynamics (MD) simulations : Analyze ligand-protein interactions in solvated environments (e.g., water, DMSO) .

- Docking studies : Use AutoDock Vina to compare binding poses with rigid vs. flexible ligand models .

- Experimental validation : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes .

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability and solubility?

Graph-set analysis (Etter’s rules) identifies motifs like rings from N–H···O bonds, which stabilize crystal packing . Solubility is modulated by:

- Polar surface area (PSA) : Calculated via MarvinSketch (e.g., PSA > 60 Å correlates with aqueous solubility) .

- Co-crystallization : Co-formers like succinic acid enhance solubility via salt formation .

Q. What synthetic routes optimize yield while minimizing side reactions (e.g., oxidation or dimerization)?

- Protecting groups : Use Boc or Fmoc for amine protection during benzodioxole coupling .

- Catalysts : Palladium-mediated cross-coupling (e.g., Suzuki for naphthyl group functionalization) improves regioselectivity .

- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.